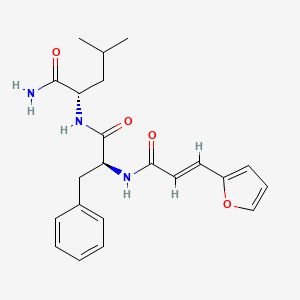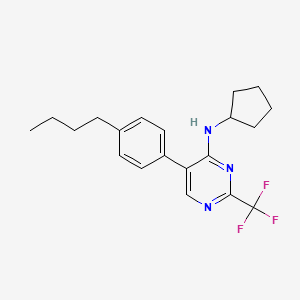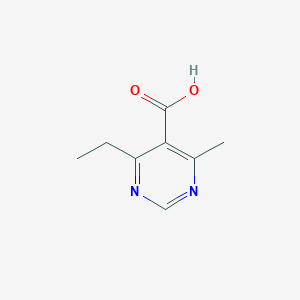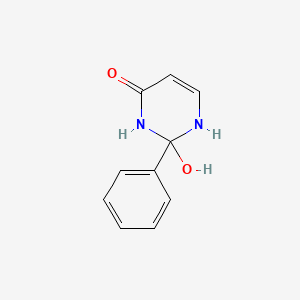![molecular formula C15H22Cl2N2 B12912056 (3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820981-40-6](/img/structure/B12912056.png)
(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with a butyl group and a 3,5-dichlorobenzyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Substitution with Butyl Group: The butyl group is introduced via an alkylation reaction using butyl halides under basic conditions.
Introduction of 3,5-Dichlorobenzyl Group: The final step involves the substitution of the pyrrolidine ring with the 3,5-dichlorobenzyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
(S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of (S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways. For instance, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.
相似化合物的比较
Similar Compounds
- N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-2-amine
- N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-4-amine
- N-Butyl-N-(3,5-dichlorophenyl)pyrrolidin-3-amine
Uniqueness
(S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties
属性
CAS 编号 |
820981-40-6 |
|---|---|
分子式 |
C15H22Cl2N2 |
分子量 |
301.3 g/mol |
IUPAC 名称 |
(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C15H22Cl2N2/c1-2-3-6-19(15-4-5-18-10-15)11-12-7-13(16)9-14(17)8-12/h7-9,15,18H,2-6,10-11H2,1H3/t15-/m0/s1 |
InChI 键 |
PUIMVIFUBMVRIV-HNNXBMFYSA-N |
手性 SMILES |
CCCCN(CC1=CC(=CC(=C1)Cl)Cl)[C@H]2CCNC2 |
规范 SMILES |
CCCCN(CC1=CC(=CC(=C1)Cl)Cl)C2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline](/img/structure/B12911985.png)

![1H,1'H-[2,2'-Bipyrrole]-4-carbaldehyde](/img/structure/B12912007.png)

![2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12912030.png)

![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)
![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)



![2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B12912068.png)

